molecular formula C18H25N3O2S B2523302 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897470-72-3

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2523302
CAS No.: 897470-72-3
M. Wt: 347.48
InChI Key: YZYZFWYTRPTDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Staining

Benzothiazole derivatives, like Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used for fluorescent DNA staining, providing access to cellular analysis, chromosome, and nuclear staining, and flow cytometry applications in plant cell biology. This illustrates the critical role of such compounds in molecular biology and diagnostics (Issar & Kakkar, 2013).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. This broad spectrum of activity makes benzothiazole a significant compound in medicinal chemistry for developing new therapies against various diseases and conditions (Bhat & Belagali, 2020).

Tuberculosis Treatment

Piperazine-benzothiazinone derivatives, such as Macozinone (PBTZ169), target decaprenylphosphoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. These findings are pivotal for advancing tuberculosis drug regimens, highlighting the therapeutic potential of benzothiazole and piperazine derivatives in infectious disease treatment (Makarov & Mikušová, 2020).

Antipsychotic and Mood Disorders Treatment

Compounds like Lurasidone, containing benzisothiazole derivatives, have been developed for treating psychotic and mood disorders. They demonstrate efficacy and safety in treating schizophrenia and acute bipolar depression, emphasizing the role of benzothiazole derivatives in neuroscience and psychopharmacology (Pompili et al., 2018).

Drug Metabolism Studies

Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. Understanding the disposition and metabolism of these compounds is crucial for developing safer and more effective therapeutic agents, particularly in treating depression, psychosis, or anxiety (Caccia, 2007).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available data, it’s known that 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Future Directions

The future directions for this compound could involve further development and testing for various applications, including drug discovery and material science. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-3-5-6-17(22)20-9-11-21(12-10-20)18-19-15-8-7-14(23-4-2)13-16(15)24-18/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYZFWYTRPTDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.